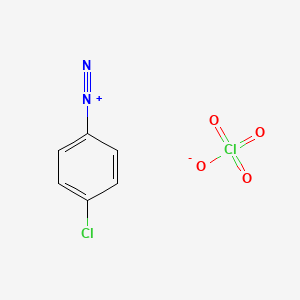

4-Chlorobenzene-1-diazonium perchlorate

Description

4-Chlorobenzene-1-diazonium perchlorate is a diazonium salt characterized by a benzene ring substituted with a chlorine atom at the para position and a diazonium group (-N₂⁺) at the ortho position, stabilized by a perchlorate (ClO₄⁻) counterion. Diazonium salts are pivotal intermediates in organic synthesis, particularly in aryl coupling reactions (e.g., Sandmeyer reaction) and the preparation of azo dyes. The perchlorate anion enhances the compound’s oxidizing capacity and influences its stability. While diazonium salts are generally thermally unstable, the presence of perchlorate may exacerbate sensitivity to shock or friction, necessitating cautious handling. Applications span explosives, pharmaceuticals, and materials science, though environmental and health concerns related to perchlorate’s persistence and thyroid-disrupting effects warrant careful regulation .

Properties

CAS No. |

61149-78-8 |

|---|---|

Molecular Formula |

C6H4Cl2N2O4 |

Molecular Weight |

239.01 g/mol |

IUPAC Name |

4-chlorobenzenediazonium;perchlorate |

InChI |

InChI=1S/C6H4ClN2.ClHO4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

MFOAMXSQZYURQQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Cl.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Chloroaniline

The foundational method involves diazotizing 4-chloroaniline in hydrochloric acid medium. A stoichiometric equivalent of sodium nitrite (NaNO₂) is introduced to an aqueous HCl solution of 4-chloroaniline at 0–5°C, forming the intermediate diazonium chloride. The reaction proceeds via nitrous acid (HNO₂) generation, which reacts with the aromatic amine to yield the diazonium ion. Key parameters include:

Precipitation as Perchlorate Salt

Following diazotization, the chloride counterion is replaced by perchlorate through metathesis. Adding concentrated perchloric acid (HClO₄) to the diazonium chloride solution precipitates the target compound due to the low solubility of diazonium perchlorates in acidic aqueous media. A representative procedure involves:

- Gradually adding 70% HClO₄ to the diazonium chloride solution at −10°C.

- Filtering the precipitate under reduced pressure to minimize exposure to ambient conditions.

- Washing with cold diethyl ether to remove residual acids.

This method achieves yields of 85–94% when performed with rigorous temperature control.

In Situ Diazotization in Perchloric Acid Medium

To streamline synthesis, direct diazotization in perchloric acid avoids separate metathesis steps. A solution of 4-chloroaniline in diluted HClO₄ (1–2 M) is treated with NaNO₂ at 0°C, enabling simultaneous diazotization and perchlorate stabilization. Advantages include:

- Reduced handling : Eliminates the need for post-reaction acid addition.

- Improved stability : The strongly oxidizing ClO₄⁻ ion stabilizes the diazonium ion against hydrolysis.

However, this method requires precise control of HClO₄ concentration, as excess acid accelerates decomposition pathways.

Alternative Diazotization Agents and Methodologies

Use of Nitrogen Monoxide as Diazotizing Agent

Recent advances employ nitrogen monoxide (NO) as a diazotizing agent under acidic conditions. In a closed system, NO gas is bubbled through an aqueous HCl solution of 4-chloroaniline, generating nitrous acid in situ via disproportionation:

$$ 4\text{NO} + \text{H}2\text{O} \rightarrow 2\text{HNO}2 + \text{N}_2\text{O} $$

This method achieves 100% diazotization efficiency with 2.0 equivalents of NO at ambient temperature. Subsequent addition of HClO₄ precipitates the perchlorate salt. Benefits include:

Solid-State and Solvent-Free Approaches

Mechanochemical synthesis using ball milling has been explored for diazonium salts. 4-Chloroaniline, sodium nitrite, and solid HClO₄ are milled at 15 Hz for 30 minutes, yielding the target compound without solvent. While yields are lower (65–70%), this method reduces hazardous waste generation.

Purification and Stabilization Techniques

Recrystallization Strategies

Crude 4-chlorobenzene-1-diazonium perchlorate is purified via sequential solvent washes:

Stabilization Additives

Incorporating urea (1–2 wt%) or polyvinyl alcohol (0.5 wt%) inhibits explosive decomposition during storage. These additives complex with the diazonium ion, reducing its sensitivity to thermal and mechanical stimuli.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| HCl/HClO₄ metathesis | 94 | 24 h | 0–5 | High purity |

| In situ HClO₄ | 89 | 2 h | 0–5 | Simplified workflow |

| NO diazotization | 100 | 10 min | 25 | Rapid, energy-efficient |

| Mechanochemical | 68 | 30 min | Ambient | Solvent-free |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1-diazonium perchlorate undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) salts as catalysts.

Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

Coupling Reactions: Phenols and aromatic amines are common coupling partners. The reactions are usually carried out in alkaline conditions to facilitate the formation of azo compounds.

Major Products

Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.

Coupling Reactions: Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (−N=N−), are the major products.

Scientific Research Applications

4-Chlorobenzene-1-diazonium perchlorate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Material Science: Diazonium salts are used in the functionalization of surfaces, such as the modification of carbon nanotubes and graphene, to enhance their properties for applications in electronics and nanotechnology.

Analytical Chemistry: Diazonium salts are used in the detection and quantification of phenolic compounds through coupling reactions that produce colored azo compounds.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1-diazonium perchlorate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group (−N₂⁺) is a good leaving group, making it highly reactive towards nucleophiles. In substitution reactions, the diazonium group is replaced by nucleophiles such as halides, hydroxides, and cyanides. In coupling reactions, the diazonium group reacts with phenols or aromatic amines to form azo compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Diazonium Salts (Varying Counterions)

Diazonium salts differ markedly based on their counterions, which dictate stability, solubility, and reactivity:

| Property | 4-Chlorobenzene-1-diazonium Perchlorate | Benzene Diazonium Chloride | Benzene Diazonium Tetrafluoroborate |

|---|---|---|---|

| Counterion | ClO₄⁻ | Cl⁻ | BF₄⁻ |

| Stability | Moderate (sensitive to heat/shock) | Low (decomposes rapidly) | High (stable at room temperature) |

| Solubility in Water | Low | High | Low |

| Oxidizing Power | High | Low | Moderate |

| Primary Use | Explosives, specialized synthesis | Dye synthesis | Photolithography, stable intermediates |

The perchlorate counterion confers stronger oxidizing power compared to chloride or tetrafluoroborate, making it useful in energetic materials but more hazardous. Structural studies of perchlorate salts, such as 5-aminotetrazolium perchlorate, reveal elongated bond lengths in the tetrazolium ring compared to nitrate analogs, suggesting weaker cation-anion interactions .

Other Perchlorate Salts (Varying Cations)

Perchlorate salts exhibit diverse properties depending on the cation:

| Compound | Ammonium Perchlorate (NH₄ClO₄) | Potassium Perchlorate (KClO₄) | Magnesium Perchlorate (Mg(ClO₄)₂) |

|---|---|---|---|

| Solubility (g/L) | 200 (high) | 7.5 (low) | 1,200 (very high) |

| Decomposition Temp. | ~200°C | ~400°C | ~250°C |

| Applications | Rocket propellants, explosives | Pyrotechnics, oxygen candles | Desiccants, laboratory reagents |

| Environmental Impact | Persistent groundwater contaminant | Low mobility | Limited data |

This compound shares high oxidizing capacity with ammonium perchlorate but differs in solubility and applications due to its organic cation. Ammonium perchlorate’s high solubility exacerbates environmental persistence, while magnesium perchlorate’s hygroscopicity limits its use in moisture-sensitive contexts .

Periodate and Other Oxyanions

Periodate (IO₄⁻) shares structural and electronic similarities with perchlorate (ClO₄⁻), leading to cross-reactivity in biosensors and thyroid receptor competition. 1.63 V for periodate) renders it a weaker oxidizer .

Structural Analogs (Chlorophenyl Derivatives)

Compounds like (±)-1-(2H)-phthalazinone,4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-monohydrochloride () share the 4-chlorophenyl moiety but differ in functional groups. Such analogs are tailored for pharmaceuticals, emphasizing controlled solubility and bioavailability, unlike the reactive diazonium-perchlorate system.

Research Findings and Data

Reduction Potentials of Chlorate Oxyanions (Adapted from )

| Ion | Acidic E° (V) | Neutral/Basic E° (V) |

|---|---|---|

| Perchlorate | 1.42 | 0.56 |

| Chlorate | 1.47 | 0.63 |

| Periodate | 1.63 | 0.89 |

Perchlorate’s lower redox activity under neutral conditions explains its environmental persistence .

Structural Parameters in Perchlorate Salts (Adapted from )

| Compound | C–N Bond Length (Å) | N–N Bond Length (Å) |

|---|---|---|

| 5-Aminotetrazolium Perchlorate | 1.34 | 1.31 |

| 5-Aminotetrazolium Nitrate | 1.32 | 1.29 |

Longer bonds in perchlorate salts suggest weaker cation-anion interactions, influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.